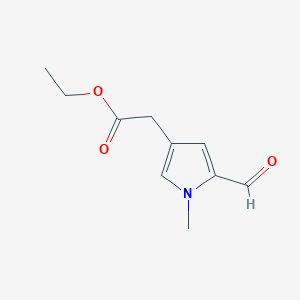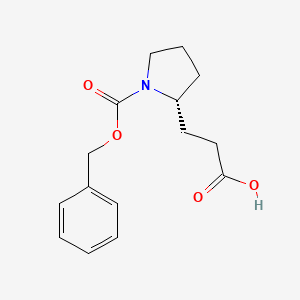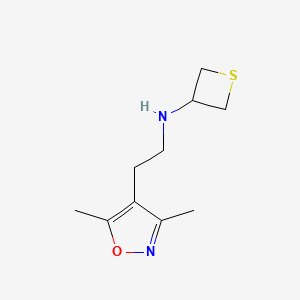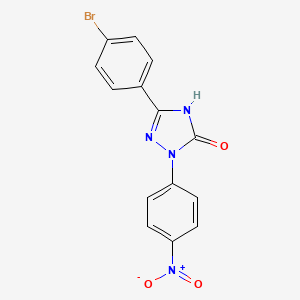![molecular formula C14H13ClN4OS2 B12988079 N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenoxy group and a thiazolopyrimidine core suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Thiazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate thioamide and halogenated pyrimidine derivatives.
Introduction of the Chlorophenoxy Group: This step may involve nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Attachment of the Methylthio Group: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolopyrimidine core may bind to active sites, modulating the activity of these targets and affecting biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Chlorophenoxy Derivatives: Compounds with the chlorophenoxy group but different core structures.
Methylthio Derivatives: Compounds with the methylthio group but different core structures.
Uniqueness
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H13ClN4OS2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C14H13ClN4OS2/c1-21-14-19-13-11(22-14)12(17-8-18-13)16-6-7-20-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
InChI Key |
BDRRWWRPVCUGQC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)NCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B12988024.png)
![4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)




![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)


![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
